Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid
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Overview
Description
Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid: is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The compound also contains a 2,4-dichlorophenyl group, which adds to its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid typically involves several steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Butyric Acid Backbone: The butyric acid backbone is formed through a series of reactions, including alkylation and reduction steps. The specific conditions and reagents used can vary depending on the desired stereochemistry and yield.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced through a substitution reaction, typically using a suitable halogenated precursor and a strong base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid can undergo oxidation reactions, particularly at the amino group or the phenyl ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the functional groups on the compound. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, especially at the phenyl ring. Halogenated derivatives can be synthesized using nucleophilic substitution reactions with appropriate halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Halogenated derivatives with different halogen atoms.
Scientific Research Applications
Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The 2,4-dichlorophenyl group may enhance the compound’s binding affinity to certain targets, thereby modulating their activity.
Comparison with Similar Compounds
Boc-(S)-3-Amino-4-phenyl-butyric acid: Lacks the dichloro substitution on the phenyl ring.
Boc-(S)-3-Amino-4-(2-chloro-phenyl)-butyric acid: Contains only one chlorine atom on the phenyl ring.
Boc-(S)-3-Amino-4-(4-chloro-phenyl)-butyric acid: Contains a chlorine atom at a different position on the phenyl ring.
Uniqueness: Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution may enhance the compound’s stability and binding affinity to specific molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(3S)-4-(2,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGWEUIYPYFHNX-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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